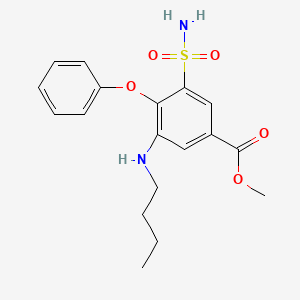

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a by-product from the research and development synthesis towards Bumetanide Lactose Adduct Impurity, which is related to Bumetanide, a diuretic.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PF 1715 is synthesized through a series of chemical reactions involving the starting materials phenol, formaldehyde, and other reagents. The synthesis involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges . The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for the successful synthesis of PF 1715.

Industrial Production Methods

The industrial production of PF 1715 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to isolate the desired compound. The use of advanced techniques like three-dimensional templating methods can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

PF 1715 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of PF 1715 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of PF 1715 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.

Aplicaciones Científicas De Investigación

PF 1715 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials

Mecanismo De Acción

The mechanism of action of PF 1715 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

PF 1715 can be compared with other similar compounds, such as:

Bumetanide: A diuretic with a similar chemical structure.

Furosemide: Another diuretic with a different chemical structure but similar pharmacological effects.

Torsemide: A diuretic with a different chemical structure and longer duration of action.

The uniqueness of PF 1715 lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications compared to other similar compounds .

Actividad Biológica

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and renal functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H24N2O5S and a molecular weight of 378.4 g/mol. Its structure includes a sulfonamide group, an amine, and a phenoxy group, which contribute to its pharmacological properties.

The compound primarily acts as an inhibitor of the Na-K-2Cl co-transporter (NKCC) , particularly affecting the NKCC1 isoform in neurons and NKCC2 in renal cells. This inhibition leads to altered ion transport across cell membranes, influencing various physiological processes:

- Neuronal Effects : By inhibiting NKCC1, the compound decreases intracellular chloride levels in neuronal cells, promoting GABAergic receptor-mediated hyperpolarization. This mechanism is critical in modulating excitatory neurotransmission and may have implications for treating conditions like epilepsy and anxiety disorders .

- Renal Effects : In the kidneys, inhibition of NKCC2 results in increased excretion of sodium, chloride, and water, leading to diuresis. This property makes it relevant for conditions involving fluid retention such as edema.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : Studies suggest that compounds with similar mechanisms can reduce seizure frequency in animal models, indicating potential utility in epilepsy treatment .

- Cognitive Enhancement : There is evidence suggesting that this compound may improve cognitive functions by modulating neurotransmitter systems involved in learning and memory .

- Pain Modulation : The compound may play a role in pain perception modulation by affecting synaptic activity in both central and peripheral nervous systems .

Case Studies

- Animal Models : In studies involving ischemic stroke models, administration of this compound resulted in reduced cerebral infarct volume and brain edema at low to moderate doses.

- Clinical Applications : The compound has been investigated for its potential benefits in treating various neurological disorders including Alzheimer's disease, anxiety disorders, and schizophrenia due to its effects on GABAergic transmission and ion transport mechanisms .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C17H24N2O5S | 378.4 g/mol | Inhibits NKCC1/NKCC2; potential cognitive enhancer |

| Bumetanide | C17H20N2O5S | 344.42 g/mol | Established loop diuretic with similar action |

| Furosemide | C12H11ClN2O5S | 330.74 g/mol | Commonly used diuretic; different chemical structure |

Propiedades

Fórmula molecular |

C18H22N2O5S |

|---|---|

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |

InChI |

InChI=1S/C18H22N2O5S/c1-3-4-10-20-15-11-13(18(21)24-2)12-16(26(19,22)23)17(15)25-14-8-6-5-7-9-14/h5-9,11-12,20H,3-4,10H2,1-2H3,(H2,19,22,23) |

Clave InChI |

KXIDZTLANKUQPQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC1=C(C(=CC(=C1)C(=O)OC)S(=O)(=O)N)OC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.